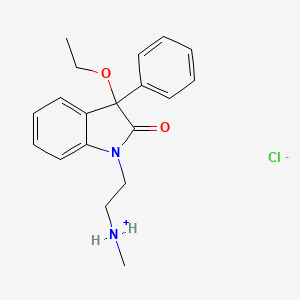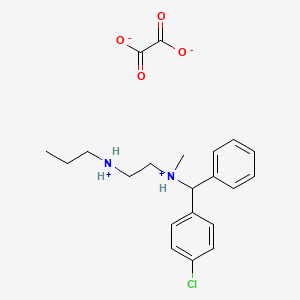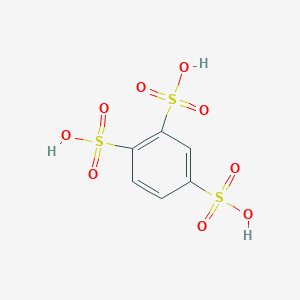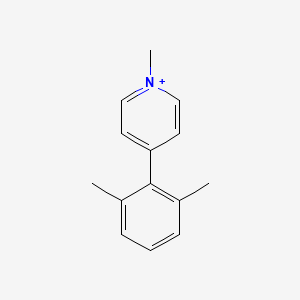
4-(2,6-Dimethylphenyl)-1-methylpyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dimethylphenyl)-1-methylpyridin-1-ium is a chemical compound characterized by its unique structure, which includes a pyridinium ion substituted with a 2,6-dimethylphenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenyl)-1-methylpyridin-1-ium typically involves the reaction of 2,6-dimethylphenyl derivatives with pyridine derivatives under specific conditions. One common method involves the alkylation of 2,6-dimethylphenylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-Dimethylphenyl)-1-methylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinium ion can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles like sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding pyridinium N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridinium compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dimethylphenyl)-1-methylpyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-(2,6-Dimethylphenyl)-1-methylpyridin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,5-Dimethylphenyl)-1-methylpyridin-1-ium
- 4-(3,4-Dimethylphenyl)-1-methylpyridin-1-ium
- 4-(2,4-Dimethylphenyl)-1-methylpyridin-1-ium
Uniqueness
4-(2,6-Dimethylphenyl)-1-methylpyridin-1-ium is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethylphenyl group can enhance its stability and interaction with molecular targets compared to other similar compounds.
Eigenschaften
CAS-Nummer |
122268-84-2 |
|---|---|
Molekularformel |
C14H16N+ |
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
4-(2,6-dimethylphenyl)-1-methylpyridin-1-ium |
InChI |
InChI=1S/C14H16N/c1-11-5-4-6-12(2)14(11)13-7-9-15(3)10-8-13/h4-10H,1-3H3/q+1 |
InChI-Schlüssel |
AZIDYVFKCXCEST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2=CC=[N+](C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


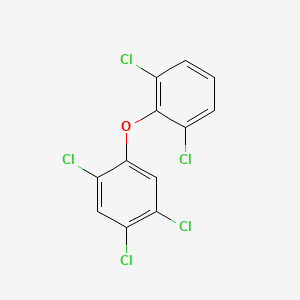

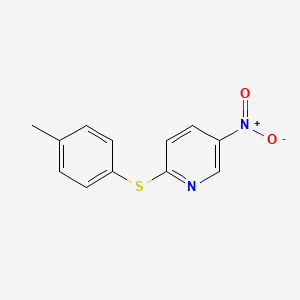
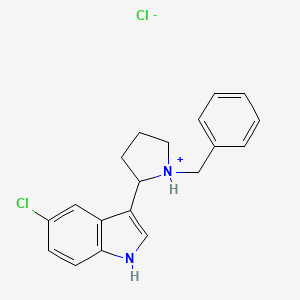
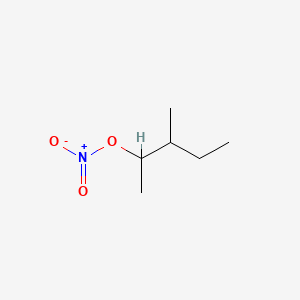
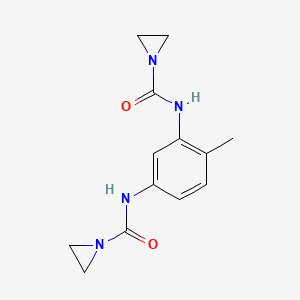
![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)
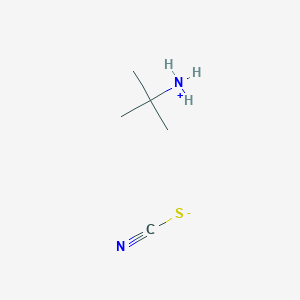
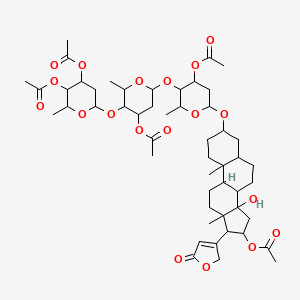

![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)
